Iodine Migration Preference in Halogen Dance
In halogen dance (HD) reactions of mixed di-halogenated thiophenes, the iodine substituent migrates preferentially over the bromine substituent, and bromine migrates preferentially over chlorine [1]. This migration selectivity hierarchy—iodine being the most mobile halogen—has direct implications for compounds bearing an iodo substituent such as 2-iodothiophene-3-carbaldehyde. In synthetic sequences requiring halogen repositioning to access specific substitution patterns, the iodine atom serves as the favored migrating species, enabling predictable access to 2-E-3,5-di-halo thiophene derivatives that cannot be efficiently obtained using bromo or chloro starting materials alone [1].
| Evidence Dimension | Halogen migration preference in halogen dance reactions |
|---|---|
| Target Compound Data | Iodo-substituent migrates preferentially (highest migration propensity) |
| Comparator Or Baseline | Bromo-substituent (intermediate migration propensity); Chloro-substituent (lowest migration propensity) |
| Quantified Difference | Preferential migration order: I > Br > Cl |
| Conditions | Amide-induced halogen dance reactions of mixed halo-substituted thiophenes |
Why This Matters
This migration selectivity enables synthetic access to specific tri-substituted thiophene derivatives that cannot be efficiently produced using bromo or chloro analogs, making the iodo compound uniquely valuable for complex heterocycle construction.
- [1] Fröhlich, J.; Winter, B. Selective halogen migration reactions at mixed halothiophenes. ECHET96 Electronic Conference on Heterocyclic Chemistry, 1996. View Source
